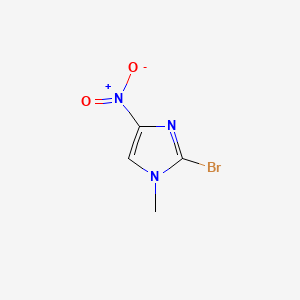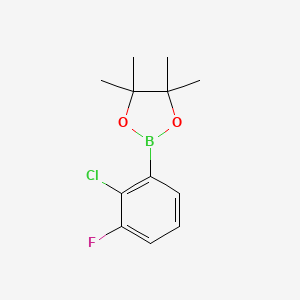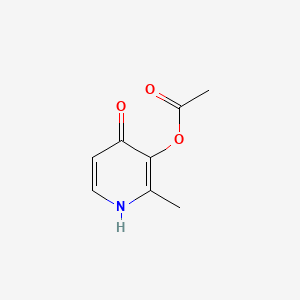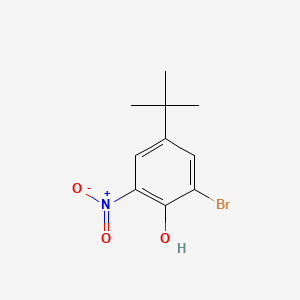
O-Methyl temazepam
Descripción general
Descripción
O-Methyl temazepam is a derivative of temazepam, which belongs to the benzodiazepine class of compounds. Benzodiazepines are widely used for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. This compound, like its parent compound, is primarily used for its sedative and hypnotic effects, making it useful in the treatment of insomnia and other sleep disorders.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-Methyl temazepam typically involves the methylation of temazepam. This can be achieved through various methods, including the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step synthesis starting from readily available precursors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions: O-Methyl temazepam can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to temazepam or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or other reactive sites on the benzodiazepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce demethylated derivatives.
Aplicaciones Científicas De Investigación
O-Methyl temazepam has several applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for the development and validation of chromatographic methods.
Biology: Studies on the pharmacokinetics and metabolism of benzodiazepines often include this compound as a model compound.
Medicine: Research into the therapeutic effects and potential side effects of benzodiazepines includes investigations involving this compound.
Industry: The compound is used in the development of new benzodiazepine derivatives with improved pharmacological profiles.
Mecanismo De Acción
O-Methyl temazepam exerts its effects by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the inhibitory effects of GABA, leading to increased neuronal hyperpolarization and reduced excitability. This results in the sedative and hypnotic effects characteristic of benzodiazepines. The molecular targets include GABA-A receptors, where this compound acts as a positive allosteric modulator.
Comparación Con Compuestos Similares
Temazepam: The parent compound, used primarily for its hypnotic effects.
Diazepam: Another benzodiazepine with anxiolytic and muscle relaxant properties.
Lorazepam: Known for its anxiolytic and sedative effects.
Oxazepam: A metabolite of diazepam with similar pharmacological properties.
Uniqueness: O-Methyl temazepam is unique in its specific methylation, which can alter its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This modification can potentially lead to differences in its onset of action, duration of effect, and side effect profile compared to other benzodiazepines.
Propiedades
IUPAC Name |
7-chloro-3-methoxy-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-20-14-9-8-12(18)10-13(14)15(11-6-4-3-5-7-11)19-16(22-2)17(20)21/h3-10,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCZEDGTKACWMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17191-70-7 | |
| Record name | O-Methyl temazepam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017191707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-METHYL TEMAZEPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULA1137YSR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-Chloroimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B3348383.png)

![Acetonitrile, 2-[(2,3-dihydro-1H-indol-7-YL)oxy]-](/img/structure/B3348386.png)



![6-Methoxyimidazo[1,2-b]pyridazin-3-amine](/img/structure/B3348413.png)





![1H-Pyrido[2,3-b]indole, 2-methyl-](/img/structure/B3348465.png)
